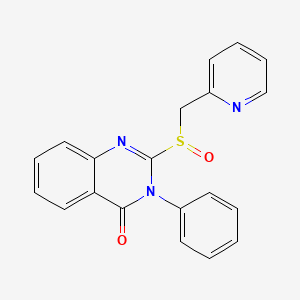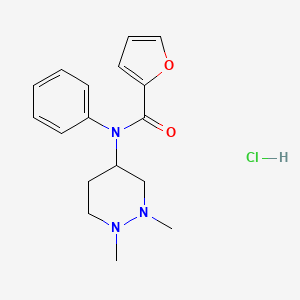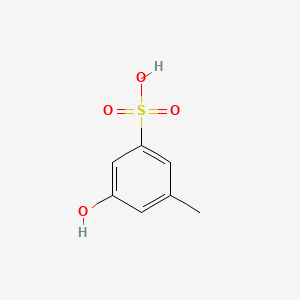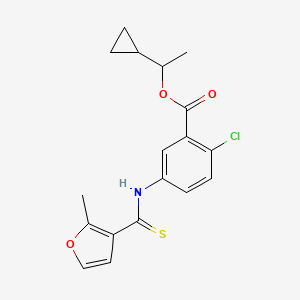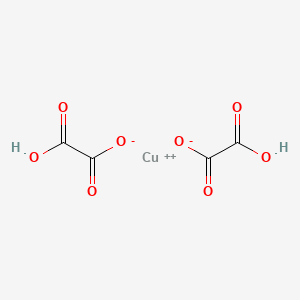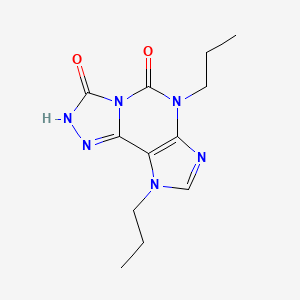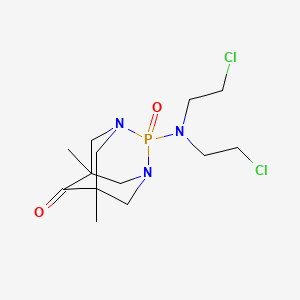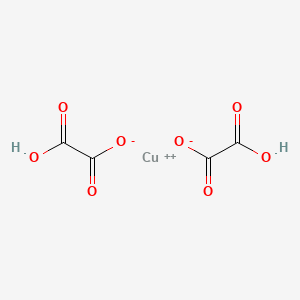
Ethanedioic acid, Cupric Salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
乙二酸铜,通常称为草酸铜(II),是一种无机化合物,化学式为CuC₂O₄。它是一种配位化合物,其中铜与草酸根离子结合。该化合物通常呈蓝绿色晶体固体,因其独特的性质而被应用于各种化学领域。
准备方法
合成路线和反应条件: 可以通过在水溶液中使硫酸铜(II)与草酸反应来合成草酸铜(II)。该反应如下所示:[ \text{CuSO}_4 + \text{H}_2\text{C}_2\text{O}_4 \rightarrow \text{CuC}_2\text{O}_4 + \text{H}_2\text{SO}_4 ] 此反应通常在室温下进行,生成的草酸铜(II)会从溶液中析出。
工业生产方法: 草酸铜(II)的工业生产采用类似的方法,但规模更大。反应在大型反应器中进行,沉淀出的草酸铜(II)经过过滤、洗涤和干燥得到最终产品。
反应类型:
氧化还原反应: 草酸铜(II)可以发生氧化还原反应,可以被还原成铜金属或被氧化成氧化铜(II)。
热分解: 草酸铜(II)在加热时分解生成氧化铜(II)、二氧化碳和一氧化碳。[ \text{CuC}_2\text{O}_4 \rightarrow \text{CuO} + \text{CO}_2 + \text{CO} ]
常见试剂和条件:
氧化剂: 酸性条件下的高锰酸钾可以氧化草酸铜(II)。
还原剂: 氢气可以将草酸铜(II)还原成金属铜。
主要产品:
氧化铜(II): 热分解过程中生成。
二氧化碳和一氧化碳: 热分解过程中的气态副产物。
科学研究应用
草酸铜(II)在科学研究中有多种应用:
化学: 用作合成其他铜化合物的先驱体,以及用作各种化学反应中的试剂。
生物学: 研究其潜在的抗菌活性。
医学: 由于其配位性质,研究其在药物递送系统中的潜在用途。
工业: 用于生产颜料、陶瓷,以及用作有机合成的催化剂。
作用机制
草酸铜(II)发挥作用的机制涉及铜离子与草酸根离子的配位。这种配位可以影响各种分子靶点和途径,包括:
酶抑制: 铜离子可以通过结合到其活性位点来抑制某些酶。
氧化应激: 铜离子可以产生活性氧,导致生物系统中的氧化应激。
相似化合物的比较
草酸铜(II)可以与其他铜配位化合物进行比较,例如:
硫酸铜(II) (CuSO₄): 与草酸铜(II)不同,硫酸铜(II)高度溶于水,常用作农业和杀菌剂。
氯化铜(II) (CuCl₂): 氯化铜(II)是另一种可溶性铜化合物,应用于各种工业领域。
独特性: 草酸铜(II)的独特性在于其在水中的溶解度低,使其适用于需要控制释放铜离子的应用。
类似化合物:
- 硫酸铜(II)
- 氯化铜(II)
- 硝酸铜(II)
属性
CAS 编号 |
28356-46-9 |
|---|---|
分子式 |
C4H2CuO8 |
分子量 |
241.60 g/mol |
IUPAC 名称 |
copper;2-hydroxy-2-oxoacetate |
InChI |
InChI=1S/2C2H2O4.Cu/c2*3-1(4)2(5)6;/h2*(H,3,4)(H,5,6);/q;;+2/p-2 |
InChI 键 |
WAMZYWIGKDXBCO-UHFFFAOYSA-L |
规范 SMILES |
C(=O)(C(=O)[O-])O.C(=O)(C(=O)[O-])O.[Cu+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(E)-but-2-enedioic acid;1-[4-[3-(tert-butylamino)-2-hydroxypropoxy]-3-(propan-2-yloxymethyl)phenyl]ethanone](/img/structure/B12751590.png)
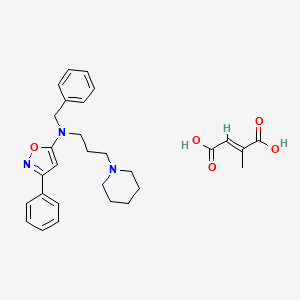
![2-[1-(2-fluorophenyl)-3,4-dihydroisoquinolin-3-yl]-N-methylethanamine;oxalic acid](/img/structure/B12751617.png)
